
5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide
Description
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-23-15-7-4-12(17)10-14(15)16(20)19-9-8-11-2-5-13(6-3-11)24(18,21)22/h2-7,10H,8-9H2,1H3,(H,19,20)(H2,18,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWWTCSJLGHLRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057660 | |
Record name | N-(2-(4-sulfamoyl)phenyl)ethyl-5-chloro-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16673-34-0 | |
Record name | N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16673-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)phenylsulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016673340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-(4-sulfamoyl)phenyl)ethyl-5-chloro-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-[4-(aminosulphonyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.005 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(2-(5-CHLORO-2-METHOXYBENZAMIDO)ETHYL)PHENYLSULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TF6P2NUB5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
La synthèse de l'Inhibiteur de l'Inflammasome NLRP3 I implique plusieurs étapes clés :
Voies Synthétiques et Conditions de Réaction : Le composé est généralement synthétisé par un processus de synthèse organique en plusieurs étapes. Cela peut impliquer l'utilisation de réactifs et de catalyseurs spécifiques pour obtenir la structure chimique souhaitée.
Méthodes de Production Industrielle : La production industrielle de l'Inhibiteur de l'Inflammasome NLRP3 I impliquerait probablement la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, afin de garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
L'Inhibiteur de l'Inflammasome NLRP3 I subit plusieurs types de réactions chimiques :
Oxydation et Réduction : Ces réactions sont essentielles pour modifier l'état d'oxydation du composé, ce qui peut influencer son activité biologique.
Réactions de Substitution : Ces réactions impliquent le remplacement d'un groupe fonctionnel par un autre, ce qui peut être crucial pour affiner les propriétés du composé.
Réactifs et Conditions Courants : Les réactifs typiques utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles et électrophiles pour les réactions de substitution.
Principaux Produits Formés : Le principal produit de ces réactions est l'Inhibiteur de l'Inflammasome NLRP3 I lui-même, avec des sous-produits potentiels en fonction des conditions de réaction spécifiques utilisées.
4. Applications de la Recherche Scientifique
L'Inhibiteur de l'Inflammasome NLRP3 I a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme composé outil pour étudier l'inflammasome NLRP3 et son rôle dans diverses voies chimiques.
Biologie : Le composé est utilisé dans la recherche en biologie cellulaire et moléculaire pour étudier les mécanismes de l'inflammation et de la réponse immunitaire.
Médecine : L'Inhibiteur de l'Inflammasome NLRP3 I est étudié comme agent thérapeutique potentiel pour le traitement des maladies inflammatoires et auto-immunes, telles que la polyarthrite rhumatoïde, la goutte et les troubles neurodégénératifs comme la maladie d'Alzheimer
5. Mécanisme d'Action
Le mécanisme d'action de l'Inhibiteur de l'Inflammasome NLRP3 I implique l'inhibition directe de la protéine NLRP3. En se liant à la protéine NLRP3, l'inhibiteur empêche son oligomérisation et son assemblage ultérieur en complexe inflammatoire. Cette inhibition bloque l'activation de la caspase-1 et la maturation des cytokines pro-inflammatoires, réduisant ainsi l'inflammation . Les cibles moléculaires et les voies impliquées comprennent la protéine NLRP3 elle-même, ainsi que les molécules de signalisation en aval telles que la caspase-1, l'interleukine-1β et l'interleukine-18 .
Applications De Recherche Scientifique
Diabetes Management
5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide is associated with sulfonylurea drugs, particularly glibenclamide (Glyburide), which are widely used as oral hypoglycemic agents. The compound acts as an impurity reference material in the synthesis of glibenclamide, contributing to its pharmacological profile by potentially enhancing insulin secretion from pancreatic beta cells .
- Mechanism of Action : It may exhibit insulinotropic effects, promoting insulin release in response to glucose levels. This mechanism is crucial for managing type 2 diabetes effectively.
Oncology Research
Recent studies indicate that derivatives of this compound possess anti-cancer properties. Research has shown its potential in inhibiting specific enzymes involved in cancer cell proliferation, suggesting it could serve as a lead compound for developing new therapeutic agents targeting various cancers .
- Biological Activity : The compound has been identified as an inhibitor of NLRP3 inflammasome activity, which plays a role in inflammatory responses associated with cancer progression .
Pharmacokinetic Evaluation
A study focused on the pharmacokinetics of this compound in mouse plasma utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS). This research aimed to develop a bioanalytical method for quantifying the compound in biological matrices, revealing its pharmacokinetic profile and potential therapeutic implications .
Interaction Studies
Interaction studies have demonstrated that this compound interacts with various biological targets relevant to both cancer therapy and diabetes management. These interactions highlight its dual potential as both an anti-cancer agent and a blood glucose regulator .
Comparison with Related Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
Glibenclamide (Glyburide) | Sulfonylurea structure | Established hypoglycemic agent |
4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfamide | Similar benzamide structure | Potential anti-cancer activity |
N-(4-sulfamoylphenethyl)-N'-(5-chloro-2-methoxyphenyl)urea | Urea derivative | Different mechanism of action against diabetes |
This comparison illustrates the unique properties of this compound, particularly its dual action in managing diabetes and cancer.
Mécanisme D'action
The mechanism of action of NLRP3 Inflammasome Inhibitor I involves the direct inhibition of the NLRP3 protein. By binding to the NLRP3 protein, the inhibitor prevents its oligomerization and subsequent assembly into the inflammasome complex. This inhibition blocks the activation of caspase-1 and the maturation of pro-inflammatory cytokines, thereby reducing inflammation . The molecular targets and pathways involved include the NLRP3 protein itself, as well as downstream signaling molecules such as caspase-1, interleukin-1β, and interleukin-18 .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Key Findings from Comparative Studies:
Linker Flexibility :
- Benzyl vs. Phenethyl Linkers : Compounds with phenethyl linkers (e.g., 17 ) show higher PD-L1 inhibition compared to benzyl-linked analogues (e.g., 4 ), likely due to improved binding pocket compatibility .
- Salicylamide vs. Benzamide Cores : Salicylamide derivatives (e.g., 30 ) exhibit superior PD-L1 inhibition (57.1%) over benzamide-based compounds, suggesting hydroxyl group interactions enhance target engagement .
Substituent Effects :
- Electron-Withdrawing Groups : Fluorine or trifluoromethyl substituents (e.g., 4 , 14 ) enhance metabolic stability and target affinity. For example, 14 reduces infarct size by 40% in murine myocardial ischemia models .
- Sulfamoyl Modifications : Pyridinylsulfamoyl groups (e.g., 15a ) shift activity toward enzyme inhibition (α-amylase: 44.4% inhibition), highlighting scaffold versatility .
Exceptions include 4, which exhibits anti-proliferative effects on PC-3 cells (66.6% inhibition at 10 µM) .
Structure-Activity Relationship (SAR) Trends
- Critical Moieties :
- The sulfamoyl group is essential for PD-L1 and NLRP3 inhibition, with substitutions dictating target specificity.
- Chloro-methoxybenzamide contributes to lipophilicity, enhancing membrane permeability.
- Optimal Substituents :
- 4-Fluorophenyl : Balances electronic effects and steric bulk for PD-L1 inhibition.
- Phenethyl Linker : Provides flexibility for binding pocket accommodation in immune checkpoint proteins.
Activité Biologique
5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide is a compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C₁₆H₁₇ClN₂O₄S
- Molecular Weight : 368.84 g/mol
- IUPAC Name : this compound
The compound features a chloro group, a methoxy group, and a sulfonamide moiety, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxybenzoic acid derivatives with sulfonamide-containing compounds. Research has documented various synthetic routes that optimize yield and purity, with some studies reporting yields exceeding 90% under specific conditions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. A notable study evaluated its efficacy against several cancer cell lines, demonstrating significant cytotoxic effects. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Cell Proliferation : It disrupts cell cycle progression.
- Induction of Apoptosis : Activation of caspases has been observed, leading to programmed cell death.
- Inhibition of Angiogenesis : The compound may interfere with vascular endothelial growth factor (VEGF) signaling pathways .
Case Study 1: In Vivo Efficacy
In animal models, administration of this compound resulted in tumor size reduction in xenograft models. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment compared to control groups .
Case Study 2: Toxicological Assessment
A comprehensive toxicological assessment indicated that at therapeutic doses, the compound exhibited minimal toxicity. Liver and kidney functions remained stable in treated animals, suggesting a favorable safety profile for further development .
Q & A
Q. What are the optimal synthetic routes for 5-chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide, and what are the critical reaction conditions?
The compound is synthesized via a multi-step process. A common approach involves:
- Step 1 : Reacting 5-chloro-2-methoxybenzoic acid with ethyl chloroformate and triethylamine in dichloromethane (DCM) to form an activated intermediate.
- Step 2 : Sulfamoylation using chlorosulfonic acid to introduce the sulfamoyl group.
- Step 3 : Coupling with 4-sulfamoylphenethylamine using sodium carbonate in a THF/water mixture (2:1) at room temperature for 12 hours, yielding the final product . Key optimizations include maintaining anhydrous conditions during sulfamoylation and controlling pH during coupling to avoid side reactions .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Structural confirmation requires:
Q. How do solvent polarity and pH affect the compound’s fluorescence properties?
Fluorescence intensity is maximized in polar aprotic solvents (e.g., DMSO) due to reduced quenching. Optimal pH is 5–6, where the sulfamoyl group remains protonated, minimizing electronic interference. At pH < 4 or > 8, fluorescence decreases due to charge redistribution .
Advanced Research Questions
Q. What experimental strategies are used to resolve contradictions in biological activity data across different cell lines?
Discrepancies in IC₅₀ values may arise from variations in cell permeability or metabolic pathways. Mitigation strategies include:
- Pharmacokinetic Profiling : Measure intracellular concentrations via LC-MS to correlate exposure with activity .
- Pathway-Specific Assays : Use siRNA knockdowns to isolate target pathways (e.g., apoptosis vs. proliferation) .
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of differences .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
SAR studies involve:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position of the benzamide ring to enhance binding affinity .
- Scaffold Hopping : Replace the sulfamoylphenethyl group with heterocyclic moieties (e.g., pyridyl) to improve solubility .
- Molecular Docking : Use AutoDock Vina to predict interactions with targets like carbonic anhydrase IX, a common anticancer target .
Q. What methodologies are recommended for analyzing conflicting data in fluorescence-based binding assays?
Contradictions in binding constants (Kd) may stem from:
-
Inner Filter Effects : Correct absorbance at excitation/emission wavelengths using the formula:
-
Temperature Control : Maintain assays at 25°C to avoid thermal denaturation of complexes .
-
Replicate Design : Use triplicate measurements with R.S.D. < 5% to ensure reproducibility .
Methodological Considerations
Q. How can synthetic yield be improved without compromising purity?
- Catalyst Optimization : Replace DCC/HOBt with EDC/HCl for milder coupling conditions (yield increase from 70% to 85%) .
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate byproducts. Purity >99% is achievable .
Q. What in vitro/in vivo models are appropriate for evaluating anticancer efficacy?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.